molecular formula C40H66N14O10 B8120358 Boc-Arg-Val-Arg-Arg-AMC Acetate

Boc-Arg-Val-Arg-Arg-AMC Acetate

Cat. No. B8120358
M. Wt: 903.0 g/mol
InChI Key: AQBQCARACJNQAX-AZRYXFGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Arg-Val-Arg-Arg-AMC Acetate” is a fluorogenic substrate that is efficiently cleaved by furin, a mammalian homolog of the yeast Kex2 endoprotease . Furin is a calcium-dependent serine protease associated with Golgi membranes and is responsible for the secretory processing of precursor proteins at paired basic residues . This compound is also cleaved by proprotein convertase 4 .


Molecular Structure Analysis

The molecular weight of “Boc-Arg-Val-Arg-Arg-AMC Acetate” is 903.05 . The IUPAC name and InChI code provide detailed information about its molecular structure .


Physical And Chemical Properties Analysis

“Boc-Arg-Val-Arg-Arg-AMC Acetate” has a molecular weight of 903.05 . It is recommended to be stored at temperatures below -10°C .

Scientific Research Applications

  • Substrate for Enzymatic Reactions

    N-t-Boc-Val-Pro-Arg-7-AMC is a substrate utilized in enzymatic reactions, specifically for alpha-thrombin-catalyzed hydrolysis at selected sites in proteins (Enyedy & Kovach, 2004). Similarly, Boc-Val-Pro-Arg-MCA serves as a specific substrate for a range of enzymes including alpha-thrombin, factor Xa, kallikreins, urokinase, and plasmin (Morita et al., 1977).

  • Peptide Synthesis

    The compound has been involved in the development of synthetic approaches, as seen in the polymeric reagents approach for peptide synthesis which can generate high yields of similar compounds (Stern et al., 1977).

  • Medical Research

    In medical research, compounds like Boc-Arg-Val-Arg-Arg-AMC Acetate are used to study enzyme behaviors and their implications in physiological processes. For instance, an enzyme hydrolyzing a similar compound is involved in anterograde axonal transport in rat sciatic nerves, influencing the processing of precursor proteins (Imaizumi et al., 2000).

  • Biochemical Studies

    The compound has been used in studies exploring enzyme specificity and interactions, such as in the characterization of the S subsite specificity of Cathepsin B, which is important in understanding enzyme-substrate interactions (Taralp et al., 1995).

Mechanism of Action

As a substrate, “Boc-Arg-Val-Arg-Arg-AMC Acetate” is cleaved by furin, a calcium-dependent serine protease associated with Golgi membranes . Furin is responsible for the secretory processing of precursor proteins at paired basic residues . This compound is also cleaved by proprotein convertase 4 .

properties

IUPAC Name

acetic acid;tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62N14O8.C2H4O2/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22;1-2(3)4/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47);1H3,(H,3,4)/t24-,25-,26-,29-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBQCARACJNQAX-AZRYXFGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66N14O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Arg-Val-Arg-Arg-AMC Acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Arg-Val-Arg-Arg-AMC Acetate
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Boc-Arg-Val-Arg-Arg-AMC Acetate
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Boc-Arg-Val-Arg-Arg-AMC Acetate
Reactant of Route 4
Boc-Arg-Val-Arg-Arg-AMC Acetate
Reactant of Route 5
Boc-Arg-Val-Arg-Arg-AMC Acetate
Reactant of Route 6
Boc-Arg-Val-Arg-Arg-AMC Acetate

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